Tert-butyl 4-(bromomethyl)indole-1-carboxylate

Catalog No.
S730973
CAS No.
220499-13-8
M.F
C14H16BrNO2
M. Wt
310.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-(bromomethyl)indole-1-carboxylate

CAS Number

220499-13-8

Product Name

Tert-butyl 4-(bromomethyl)indole-1-carboxylate

IUPAC Name

tert-butyl 4-(bromomethyl)indole-1-carboxylate

Molecular Formula

C14H16BrNO2

Molecular Weight

310.19 g/mol

InChI

InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-8-7-11-10(9-15)5-4-6-12(11)16/h4-8H,9H2,1-3H3

InChI Key

VZNWJFMNSJLKHX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CBr

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CBr

Here are some specific research applications:

  • Synthesis of bioactive molecules

    Tert-butyl 4-(bromomethyl)indole-1-carboxylate can be used as a building block to create new molecules with potential medicinal properties. Scientists can modify the molecule to explore its interaction with biological targets PubChem, Tert-butyl 4-(bromomethyl)indole-1-carboxylate: .

  • Organic chemistry research

    Tert-butyl 4-(bromomethyl)indole-1-carboxylate can be used as a substrate to study various organic reactions. The presence of the reactive bromomethyl group allows for exploration of different substitution and coupling reactions ScienceDirect, Recent applications of indole derivatives in medicinal chemistry.

Tert-butyl 4-(bromomethyl)indole-1-carboxylate is an organic compound with the molecular formula C14H16BrNO2C_{14}H_{16}BrNO_2 and a molecular weight of approximately 310.19 g/mol. This compound features a tert-butyl group, a bromomethyl substituent, and an indole ring structure, making it a member of the indole derivatives family. The presence of the bromomethyl group enhances its reactivity, particularly in nucleophilic substitution reactions. The compound is classified as harmful if swallowed and can cause skin irritation, indicating potential safety concerns in handling .

Due to its functional groups:

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of substituted indoles.
  • Esterification: The carboxylate group can undergo reactions to form esters with alcohols under acidic conditions.
  • Decarboxylation: Under specific conditions, the carboxylate group may be removed, yielding an indole derivative.

These reactions make it a versatile intermediate for synthesizing more complex molecules.

  • Antimicrobial Activity: Many indole derivatives exhibit antibacterial and antifungal properties.
  • Anticancer Potential: Indoles have been studied for their potential to inhibit cancer cell proliferation.
  • Neuroprotective Effects: Some studies suggest that indole derivatives may have protective effects on neuronal cells.

Further research is needed to elucidate the specific biological activities of this compound.

Several methods can be employed to synthesize tert-butyl 4-(bromomethyl)indole-1-carboxylate:

  • Bromomethylation of Indole Derivatives:
    • Indole can be treated with bromomethylating agents (e.g., paraformaldehyde and HBr) to introduce the bromomethyl group.
  • Esterification Reaction:
    • The carboxylic acid derivative of indole can react with tert-butyl alcohol in the presence of an acid catalyst to form the ester.
  • Multistep Synthesis:
    • Starting from simpler indole derivatives, multiple steps involving alkylation and bromination can yield the target compound.

These methods highlight the compound's synthetic accessibility for further applications in research and development.

Tert-butyl 4-(bromomethyl)indole-1-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: As an intermediate for synthesizing bioactive compounds.
  • Material Science: In the development of polymers or materials with specific chemical properties.
  • Chemical Research: Used as a reagent in organic synthesis and reaction mechanism studies.

Its unique structure may lead to novel applications as research continues.

Several compounds exhibit structural similarities to tert-butyl 4-(bromomethyl)indole-1-carboxylate. Here are a few notable examples:

Compound NameStructure FeaturesUnique Characteristics
Tert-butyl indole-1-carboxylateIndole ring with a tert-butyl carboxylateLacks the bromomethyl group
4-BromoindoleBromine atom at position 4 of the indoleNo carboxylic acid or ester functionality
Methyl 4-(bromomethyl)indole-1-carboxylateMethyl instead of tert-butylLower steric hindrance than tert-butyl
Tert-butyl 5-bromoindole-3-carboxylateBromine at position 5 insteadDifferent position of substitution

These comparisons highlight how tert-butyl 4-(bromomethyl)indole-1-carboxylate stands out due to its specific functional groups and structural features, which may confer unique reactivity and biological properties.

XLogP3

3.8

Wikipedia

Tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate

Dates

Modify: 2023-08-15

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